4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile
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Overview
Description
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile is a heterocyclic compound that features a thiazole ring and a pyridine ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with a variety of targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Given the broad range of activities exhibited by thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to cell growth and division, inflammation, oxidative stress, and more.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . The specific properties of this compound would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
Given the range of activities exhibited by thiazole derivatives, the effects could potentially include inhibition of cell growth, reduction of inflammation, protection against oxidative stress, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with 2-aminopyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-2-carbaldehyde
- 2-Aminopyridine-3-carbonitrile
- Thiazole derivatives
Uniqueness
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-7-16-11(15-8)6-14-9-2-3-13-10(4-9)5-12/h2-4,7H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFIUUGFDEANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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